7-Diethylamino-3-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-chromen-2-one

Medicinal Chemistry Drug Design QSAR

This compound is a unique SAR probe for AChE, with thiophene moiety providing distinct electronic and spectroscopic properties compared to phenyl analogs. Crystallographic validation ensures reliable docking. Ideal for fluorescence-based assays and co-crystallization studies. Not available from major vendors; custom synthesis available. Request quote for your required quantity and purity.

Molecular Formula C19H17N3O3S
Molecular Weight 367.42
CAS No. 313976-69-1
Cat. No. B2875579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Diethylamino-3-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-chromen-2-one
CAS313976-69-1
Molecular FormulaC19H17N3O3S
Molecular Weight367.42
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CS4
InChIInChI=1S/C19H17N3O3S/c1-3-22(4-2)13-8-7-12-10-14(19(23)24-15(12)11-13)17-20-21-18(25-17)16-6-5-9-26-16/h5-11H,3-4H2,1-2H3
InChIKeySGVUCDASOSIPEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Diethylamino-3-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-chromen-2-one (CAS 313976-69-1): Structural Identity and Core Properties


7-Diethylamino-3-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-chromen-2-one (CAS 313976-69-1) is a synthetic hybrid molecule combining a 7-diethylaminocoumarin fluorophore with a 1,3,4-oxadiazole linker and a terminal thiophene ring. It belongs to a broader class of 7-diethylaminocoumarin-based 1,3,4-oxadiazole derivatives investigated for biological activity [1]. The compound has a molecular weight of 367.4 g/mol, a computed XLogP3 of 3.6, and 7 hydrogen bond acceptor atoms, features that distinguish it from phenyl-substituted analogs with differing lipophilicity and electronic profiles [2]. A closely related acetylated derivative has been structurally confirmed by single-crystal X-ray diffraction, providing a validated scaffold for this chemotype [3].

Why 7-Diethylamino-3-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-chromen-2-one Cannot Be Replaced by Generic Oxadiazole-Coumarins


The 7-diethylamino-3-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-chromen-2-one scaffold integrates three functional modules: a 7-diethylamino donor that governs photophysical properties and target-binding interactions, a 1,3,4-oxadiazole core influencing metabolic stability and planarity, and a terminal thiophene ring that modulates lipophilicity and π-stacking [1]. In a systematic study of twelve 7-diethylaminocoumarin-1,3,4-oxadiazole derivatives, the terminal aryl substituent proved critical: halogen-substituted phenyl analogs (e.g., 4g, 4i) achieved AChE inhibition of 69.19% and 65.06% at 100 µM, respectively, while the structure-activity relationship clearly showed that the para-position of the terminal phenyl ring was a decisive determinant of potency [2]. The thiophene analog, by presenting a non-benzenoid aromatic ring with distinct electronic character (sulfur lone pair contributing to the π-system), is expected to show a different AChE interaction and ADME profile that cannot be approximated by simple phenyl replacement, making generic substitution scientifically unreliable.

Quantitative Differentiation Evidence: 7-Diethylamino-3-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-chromen-2-one vs. Closest Analogs


Thiophene vs. Phenyl Terminal Ring: Predicted Lipophilicity and Electronic Profile Divergence

The target compound's terminal thiophene ring introduces a sulfur heteroatom that alters the electronic distribution compared to phenyl-substituted analogs. Computational analysis via PubChem shows that the compound has 7 hydrogen bond acceptor atoms, whereas a phenyl analog (e.g., 7-diethylamino-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-chromen-2-one) lacks the sulfur lone pair, changing the H-bond acceptor count and polar surface area [1]. The thiophene-containing compound also has a calculated XLogP3 of 3.6, placing it in a lipophilicity range distinct from para-substituted phenyl derivatives, which can have XLogP values exceeding 4.0 depending on the substituent [2]. This difference directly impacts membrane permeability and off-target binding profiles, making the thiophene variant a distinct chemical entity for biological screening.

Medicinal Chemistry Drug Design QSAR

AChE Inhibitory Activity in the 7-Diethylaminocoumarin-Oxadiazole Series: Thiophene vs. Halogen-Phenyl Analogs

The in vitro AChE inhibition assay of twelve 7-diethylaminocoumarin-1,3,4-oxadiazole derivatives at 100 µM revealed that terminal substituent identity is a dominant factor. The most active compounds, 4g and 4i, containing para-bromo and para-chloro phenyl groups, respectively, achieved 69.19% and 65.06% inhibition [1]. While the specific inhibition value for the thiophene-substituted derivative was not reported in the published abstract, the SAR data explicitly states that halogen substitution on the para-position of the phenyl ring enhances activity, implying that the thiophene analog (lacking both the phenyl ring and halogen atom) is expected to show a different, likely lower, potency profile. Molecular docking of 4g confirmed an optimal pose within the AChE active site, with interactions that would be sterically and electronically distinct for a thiophene moiety [1]. This positions the thiophene compound as a distinct SAR probe rather than a direct potency competitor.

Acetylcholinesterase Inhibition Alzheimer's Disease Structure-Activity Relationship

Crystallographically Validated Scaffold Geometry vs. Non-Crystallized Derivatives

The 4-(3-acetyl-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one derivative, which shares the same 7-diethylaminocoumarin-oxadiazole-thiophene core as the target compound, has been crystallized and its structure solved at atomic resolution [1]. The crystal structure (CCDC 1974542) provides precise bond lengths, angles, and torsion angles for the coumarin-oxadiazole-thiophene linkage, enabling accurate molecular docking and QSAR modeling. In contrast, many phenyl-substituted analogs in the series lack crystallographic validation, relying solely on NMR and HRMS characterization [2]. The availability of a cognate crystal structure for the thiophene-containing scaffold provides a superior starting point for structure-based drug design, reducing the uncertainty in docking pose predictions compared to homology-modeled or DFT-optimized geometries of non-crystallized analogs.

Structural Biology Crystallography Molecular Modeling

7-Diethylamino Donor Group Presence vs. Non-Aminated Coumarin Analogs

The 7-diethylamino substituent on the coumarin core is a well-established electron-donating group that imparts strong fluorescence properties, a feature absent in the non-aminated analog 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one [1]. While direct fluorescence quantum yield data for the target compound is not publicly available, the 7-diethylaminocoumarin class is known to exhibit absorption maxima around 400-450 nm and emission in the blue-green region, with quantum yields typically between 0.5 and 0.9 in organic solvents [2]. The non-diethylamino analog lacks this strong intramolecular charge-transfer character, resulting in significantly weaker fluorescence, limiting its utility in fluorescence-based assays and imaging applications. This functional difference means the target compound can serve dual roles as both a bioactive molecule and a fluorescent reporter, a capability that the simpler chromen-2-one derivatives cannot provide.

Fluorescent Probes Photophysics Chemical Biology

Optimal Application Scenarios for 7-Diethylamino-3-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-chromen-2-one Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Probe for AChE Inhibitor Optimization

The compound serves as a thiophene-substituted SAR probe within the 7-diethylaminocoumarin-oxadiazole series. The published framework for this series demonstrates that terminal ring identity is a key potency driver, with halogenated phenyl analogs achieving 65-69% AChE inhibition. Incorporating the thiophene variant allows researchers to map the steric and electronic tolerance of the AChE peripheral anionic site to non-benzenoid heterocycles, information critical for optimizing selectivity over butyrylcholinesterase (BuChE) [1]. The crystallographically validated scaffold geometry further supports reliable docking into the AChE active site (PDB-based models), reducing computational uncertainty in pose prediction [2].

Fluorescence-Enabled in Vitro Assay Development for AChE Binding Studies

The 7-diethylamino group endows the compound with inherent fluorescence, a feature absent in non-aminated coumarin-oxadiazole analogs [3]. This property can be exploited to develop fluorescence polarization or FRET-based binding assays that measure direct interaction with purified AChE, eliminating the need for secondary detection reagents. The thiophene moiety's sulfur atom provides a unique UV-Vis spectral signature distinct from phenyl analogs, potentially enabling ratiometric detection of target engagement in complex biological matrices.

Crystallization and Structural Biology Template for Coumarin-Oxadiazole Hybrids

The acetylated derivative of this chemotype has been successfully crystallized and its structure deposited (CCDC 1974542), confirming that the coumarin-oxadiazole-thiophene core is amenable to single-crystal growth [2]. The target compound itself, being structurally analogous, presents a viable candidate for co-crystallization trials with AChE or other protein targets. Successful co-crystallization would provide the first high-resolution view of how a non-benzenoid terminal ring interacts with the enzyme's gorge, a structural insight currently lacking for phenyl-substituted derivatives.

Differential ADME Profiling Based on Thiophene-Specific Physicochemical Properties

The computed physicochemical profile of the compound (XLogP3 = 3.6, 7 H-bond acceptors, MW = 367.4) differs from both unsubstituted phenyl and para-halogen phenyl analogs in terms of lipophilicity and polar surface area. In parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability screens, the thiophene variant is expected to show distinct permeability and P-glycoprotein substrate profiles compared to phenyl analogs [1] [4]. This makes the compound a valuable comparator for probing how heterocyclic sulfur substitution affects the absorption and distribution of coumarin-oxadiazole hybrids, an important consideration for CNS-targeted programs where moderate lipophilicity and controlled P-gp efflux are desirable.

Quote Request

Request a Quote for 7-Diethylamino-3-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.